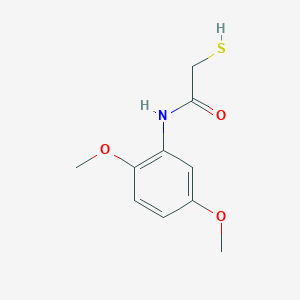

![molecular formula C18H19ClN2O4S3 B2527998 5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide CAS No. 873010-60-7](/img/structure/B2527998.png)

5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential in medical applications, including antimicrobial and antiviral activities, as well as their use in treating glaucoma through the inhibition of carbonic anhydrase.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves multiple steps, starting from an appropriate benzoic acid precursor. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives was achieved in six steps, beginning with 4-chlorobenzoic acid . This process included esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack by amines to yield the sulfonamide compounds . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is confirmed using techniques such as NMR, IR, and elemental analysis . These methods provide detailed information about the molecular framework and the substitution pattern on the aromatic systems, which are crucial for the biological activity of these compounds. The presence of a 3,4-dimethoxyphenyl group and a thiazole ring in the compound suggests a complex structure that may contribute to its potential biological activities.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on their functional groups and the conditions applied. The synthesis process itself involves a series of chemical reactions, including esterification and nucleophilic substitution . The reactivity of these compounds can be further explored to synthesize a wide array of derivatives with different biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility and pKa, are important for their biological activity and pharmacokinetic profile. For example, in the search for ocular hypotensive agents, the substituents on the sulfonamide were varied to optimize water solubility and pKa to minimize pigment binding in the iris . These properties are crucial for the efficacy and safety of the compounds when used in a medical context.

Relevant Case Studies

The provided papers do not detail case studies involving the specific compound 5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide. However, related sulfonamide derivatives have been evaluated for their biological activities. For instance, certain sulfonamide derivatives showed anti-tobacco mosaic virus activity , and others were tested for antimicrobial activity against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus . These studies highlight the potential of sulfonamide derivatives in therapeutic applications and the importance of structural modifications to enhance their biological efficacy.

科学的研究の応用

Synthesis and Cytotoxicity

Researchers have synthesized aminomethylselenopheno[3,2-b]thiophene sulfonamides, exploring their cytotoxic effects against various cancer cell lines. Such compounds exhibit potential for anticancer drug development due to their selective cytotoxicity (Arsenyan, Rubina, & Domracheva, 2016).

Antiviral Activity

Sulfonamide derivatives, including those based on thiadiazole scaffolds, have shown promise as antiviral agents. For example, certain sulfonamides possess anti-tobacco mosaic virus activity, highlighting their potential in addressing viral diseases (Chen et al., 2010).

Ocular Hypotensive Activity

Sulfonamide compounds have been evaluated for their efficacy in reducing intraocular pressure, a key factor in glaucoma management. Variations in the sulfonamide structure can significantly affect their activity and solubility, influencing their potential as therapeutic agents (Prugh et al., 1991).

Antibacterial Agents

The development of novel heterocyclic compounds containing a sulfonamido moiety has been targeted for their antibacterial properties. These compounds have shown high activity against various bacterial strains, demonstrating their potential in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Endothelin Receptor Antagonism

Research into 2-aryloxycarbonylthiophene-3-sulfonamides has identified compounds with potent antagonistic activity at endothelin receptors. Such compounds are of interest for their potential to treat conditions like hypertension and pulmonary arterial hypertension (Raju et al., 1997).

特性

IUPAC Name |

5-chloro-N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S3/c1-11-15(8-9-20-28(22,23)17-7-6-16(19)27-17)26-18(21-11)12-4-5-13(24-2)14(10-12)25-3/h4-7,10,20H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATKDMSRVSZAJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

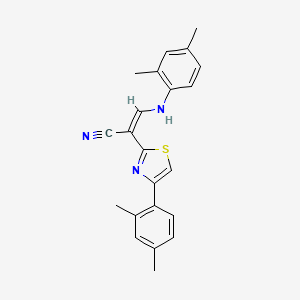

![N-[(furan-2-yl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2527917.png)

![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527918.png)

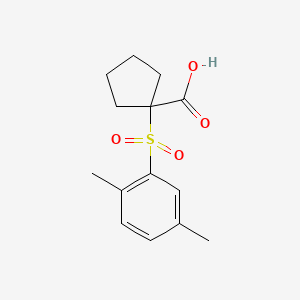

![N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2527920.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2527923.png)

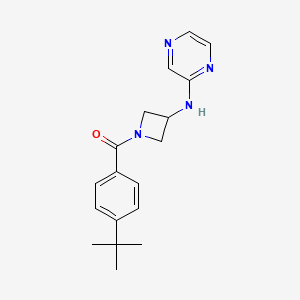

![2-(2-Chloro-6-fluorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2527925.png)

![[2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine](/img/structure/B2527927.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2527931.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2527933.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2527935.png)

![9-(4-butylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2527937.png)